molecular formula C13H14ClN B1611957 C-Biphenyl-4-yl-methylamine hydrochloride CAS No. 238428-24-5

C-Biphenyl-4-yl-methylamine hydrochloride

Cat. No. B1611957
M. Wt: 219.71 g/mol
InChI Key: YISSUUJHKDXCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-Biphenyl-4-yl-methylamine hydrochloride, also known as [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride, is a chemical compound with the molecular formula C13H14ClN12. It is not intended for human or veterinary use and is typically used for research purposes2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of C-Biphenyl-4-yl-methylamine hydrochloride. However, it’s available for purchase from various suppliers for research purposes342.



Molecular Structure Analysis

The molecular structure of C-Biphenyl-4-yl-methylamine hydrochloride can be represented by the InChI code: 1S/C13H12ClN.ClH/c14-13-7-5-12 (6-8-13)11-3-1-10 (9-15)2-4-11;/h1-8H,9,15H2;1H1.



Chemical Reactions Analysis

Specific chemical reactions involving C-Biphenyl-4-yl-methylamine hydrochloride are not readily available in the sources I found.



Physical And Chemical Properties Analysis

C-Biphenyl-4-yl-methylamine hydrochloride has a molecular weight of 219.71 g/mol2. More detailed physical and chemical properties were not found in the sources I accessed.


Scientific Research Applications

Catalyst in Chemical Synthesis

C-Biphenyl-4-yl-methylamine hydrochloride has been explored in the context of chemical synthesis, particularly as part of catalyst systems for C-N cross-coupling reactions. The development of new biarylmonophosphine ligands demonstrates the compound's utility in enabling the use of aryl mesylates in C-N bond-forming reactions. This facilitates the highly selective monoarylation of primary amines, including methylamine, under low catalyst loadings and fast reaction times, offering a valuable tool for the synthesis of complex organic molecules (B. Fors, D. Watson, M. R. Biscoe, S. Buchwald, 2008).

Pharmacological Studies

Research into the pharmacology of related compounds, such as Methylphenidate, provides insight into the potential applications of C-Biphenyl-4-yl-methylamine hydrochloride in understanding drug mechanisms. Methylphenidate, a central nervous system stimulant, has been studied for its effects on conditions like ADHD and narcolepsy. The pharmacological profile and therapeutic applications of such compounds underscore the importance of studying C-Biphenyl-4-yl-methylamine hydrochloride derivatives for similar or related pharmacological effects (T. Challman, J. Lipsky, 2000).

Environmental Studies

In environmental science, the degradation of pollutants like methyl parathion using hydrodynamic cavitation illustrates a potential application area for C-Biphenyl-4-yl-methylamine hydrochloride. Studies focusing on the removal of persistent organic pollutants through advanced oxidation processes can be relevant to understanding how derivatives of C-Biphenyl-4-yl-methylamine hydrochloride might be used to enhance these degradation pathways or as models for studying the environmental fate of similar compounds (P. N. Patil, P. Gogate, 2012).

Safety And Hazards

Specific safety and hazard information for C-Biphenyl-4-yl-methylamine hydrochloride is not provided in the sources I found. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for the use of C-Biphenyl-4-yl-methylamine hydrochloride are not specified in the sources I found. As it is a research chemical, its future applications will likely depend on the results of ongoing and future studies.


Relevant Papers
Unfortunately, I couldn’t find specific papers related to C-Biphenyl-4-yl-methylamine hydrochloride in the sources I accessed.


properties

IUPAC Name

(4-phenylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISSUUJHKDXCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592627
Record name 1-([1,1'-Biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-Biphenyl-4-yl-methylamine hydrochloride

CAS RN

238428-24-5
Record name 1-([1,1'-Biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-phenylphenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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